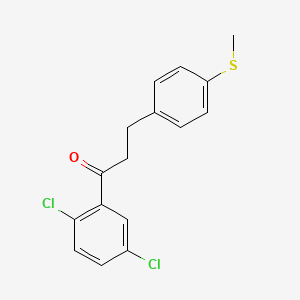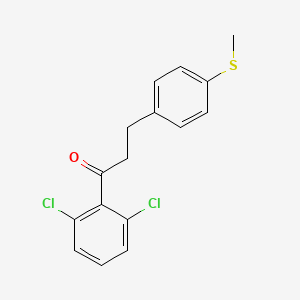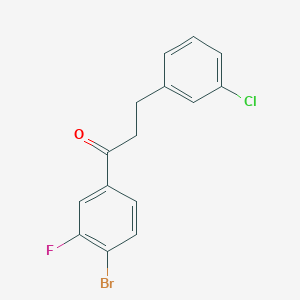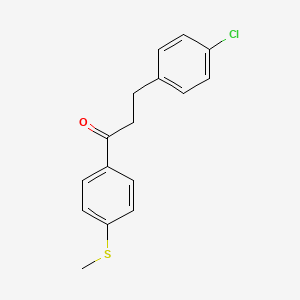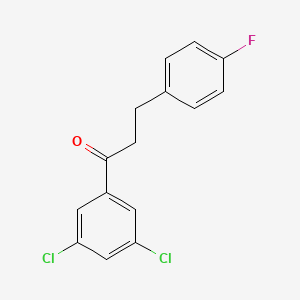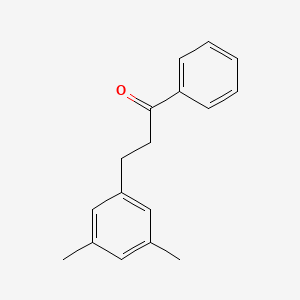
3-(3,5-Dimetilfenil)propiofenona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicina
3-(3,5-Dimetilfenil)propiofenona: puede tener aplicaciones potenciales en el campo médico, particularmente en la síntesis de fármacos. Su estructura química podría utilizarse en el desarrollo de nuevos compuestos farmacéuticos. Sin embargo, las aplicaciones específicas en medicina no se detallan en los resultados de la búsqueda, lo que indica la necesidad de más investigación en esta área .
Agricultura
En la agricultura, This compound podría explorarse por sus efectos en el crecimiento y la protección de las plantas. Su papel en la síntesis de agroquímicos como pesticidas o herbicidas podría ser un área de interés, aunque los datos actuales no proporcionan aplicaciones explícitas dentro de este campo .
Ciencia de los Materiales
Las propiedades del compuesto podrían ser valiosas en la ciencia de los materiales, particularmente en la síntesis de nuevos materiales con características específicas como una mayor durabilidad o funciones especializadas. La estructura molecular sugiere potencial para crear polímeros o recubrimientos con características únicas .
Ciencia Ambiental
La ciencia ambiental podría beneficiarse de la aplicación de This compound en el análisis y la descomposición de contaminantes. Su reactividad química podría aprovecharse para desarrollar métodos de remediación ambiental o en la creación de materiales ecológicos .
Industria Alimentaria
Si bien no está directamente relacionado con This compound, los avances en la tecnología alimentaria como la impresión 3D han demostrado el potencial para crear alimentos con formas, texturas y contenido nutricional específicos. El compuesto podría investigarse potencialmente por su papel en la preservación de alimentos o como aditivo para mejorar la calidad de los alimentos .
Cosméticos
En la industria cosmética, This compound podría encontrar aplicaciones en el desarrollo de productos para el cuidado de la piel o como estabilizador en formulaciones cosméticas. Su estructura molecular podría ser beneficiosa para crear productos con mejor absorción y eficacia .
Energía
La investigación en el sector energético podría explorar el uso de This compound en el desarrollo de materiales energéticamente eficientes o como componente en células fotovoltaicas orgánicas. Sus propiedades podrían contribuir a la eficiencia y estabilidad de tales dispositivos .
Electrónica
Por último, la industria electrónica podría utilizar This compound en la producción de componentes electrónicos o como parte de materiales aislantes. Su potencial para mejorar el rendimiento de los dispositivos electrónicos podría ser un área de investigación significativa .
Mecanismo De Acción
Target of Action
This compound is a derivative of propiophenone , which is an aryl ketone used in the preparation of other compounds . .
Mode of Action
It can be inferred from the structure of the compound that it may undergo reactions similar to other ketones . For instance, ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these compounds acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Given its structural similarity to propiophenone , it may be involved in similar biochemical pathways.
Result of Action
Given its structural similarity to propiophenone , it may have similar effects.
Análisis Bioquímico
Biochemical Properties
3-(3,5-Dimethylphenyl)propiophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 3-(3,5-Dimethylphenyl)propiophenone and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for its pharmacological and toxicological properties . Additionally, 3-(3,5-Dimethylphenyl)propiophenone can bind to specific proteins, altering their function and potentially affecting cellular processes.
Cellular Effects
The effects of 3-(3,5-Dimethylphenyl)propiophenone on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(3,5-Dimethylphenyl)propiophenone can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. These changes can have significant implications for cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of action of 3-(3,5-Dimethylphenyl)propiophenone involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, 3-(3,5-Dimethylphenyl)propiophenone can act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity . Additionally, it can interact with transcription factors, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s effects on cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-Dimethylphenyl)propiophenone can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(3,5-Dimethylphenyl)propiophenone can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(3,5-Dimethylphenyl)propiophenone vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, 3-(3,5-Dimethylphenyl)propiophenone can induce toxic effects, including cellular damage and adverse physiological responses. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and potential risks in clinical applications.
Metabolic Pathways
3-(3,5-Dimethylphenyl)propiophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of 3-(3,5-Dimethylphenyl)propiophenone can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 3-(3,5-Dimethylphenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach various cellular compartments . Additionally, binding proteins can facilitate the distribution of 3-(3,5-Dimethylphenyl)propiophenone within tissues, influencing its localization and accumulation. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(3,5-Dimethylphenyl)propiophenone is a critical factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 3-(3,5-Dimethylphenyl)propiophenone within these compartments can influence its interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-10-14(2)12-15(11-13)8-9-17(18)16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDOBHNSXIZSKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644875 |
Source


|
| Record name | 3-(3,5-Dimethylphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854692-50-5 |
Source


|
| Record name | 3-(3,5-Dimethylphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
